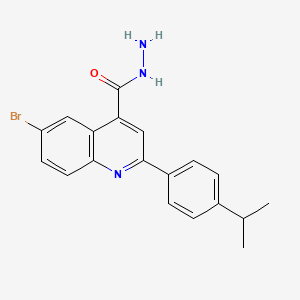

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide

Description

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide is a quinoline derivative characterized by a bromine atom at the 6-position of the quinoline ring, a 4-isopropylphenyl group at the 2-position, and a carbohydrazide functional group at the 4-position. This compound is synthesized through a multi-step process involving the condensation of 4-bromoaniline with ethyl acetoacetate under acidic conditions, followed by chlorination and hydrazine substitution .

Properties

IUPAC Name |

6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(24)23-21)15-9-14(20)7-8-17(15)22-18/h3-11H,21H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREFDNBERMMWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148587 | |

| Record name | 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-49-1 | |

| Record name | 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

The synthesis begins with the Pfitzinger reaction, where isatin reacts with 4-bromoacetophenone in refluxing ethanol under basic conditions to yield 2-(4-bromophenyl)quinoline-4-carboxylic acid.

- Reaction Conditions :

- Reagents : Isatin, 4-bromoacetophenone

- Solvent : Ethanol

- Base : Sodium ethoxide or similar

- Temperature : Reflux for several hours

Conversion to Ethyl Ester

The carboxylic acid is then converted into its ethyl ester by heating it in absolute ethanol with concentrated sulfuric acid as a dehydrating agent.

- Reaction Conditions :

- Reagents : Carboxylic acid, ethanol, concentrated sulfuric acid

- Temperature : Reflux for approximately 12 hours

Formation of Carbohydrazide

The key intermediate, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate, is then treated with hydrazine hydrate in boiling ethanol to form the carbohydrazide.

- Reaction Conditions :

- Reagents : Ethyl ester, hydrazine hydrate

- Solvent : Ethanol

- Temperature : Boiling for about 7 hours

- After cooling, the mixture is poured into ice-cold water to precipitate the solid product.

Characterization of Products

Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds at each stage.

| Compound | Characterization Technique | Key Observations |

|---|---|---|

| Carboxylic Acid | IR, NMR | Peaks at $$1716 \text{ cm}^{-1}$$ (C=O), aromatic protons |

| Ethyl Ester | IR, NMR | Peaks at $$1716 \text{ cm}^{-1}$$, disappearance of carboxylic acid peak |

| Carbohydrazide | IR, NMR | Peaks at $$3263 \text{ cm}^{-1}$$ (NH), $$1645 \text{ cm}^{-1}$$ (C=O) |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The carbohydrazide group can be oxidized to form the corresponding carboxylic acid.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon and hydrogen gas.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon and hydrogen gas are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the de-brominated quinoline derivative.

Substitution: The major products are the substituted quinoline derivatives with the nucleophile replacing the bromo group.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cancer cell proliferation, particularly those in the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival. Studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions. This activity suggests that it could be beneficial in treating diseases characterized by inflammation, such as arthritis or inflammatory bowel disease .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial effects of this compound against various bacterial strains. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell death. This property positions it as a candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives and hydrazine compounds. Various synthetic routes have been explored to optimize yield and purity, including:

- Condensation Reactions : Combining quinoline derivatives with hydrazine derivatives under acidic or basic conditions.

- Bromination : Introducing the bromo group through electrophilic aromatic substitution techniques.

These synthetic methods not only produce the target compound but also allow for the exploration of structural analogs that may exhibit enhanced biological activities .

Case Study 1: Anticancer Mechanism

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to a significant reduction in cell viability and increased apoptosis markers. The compound was shown to downregulate PI3K/Akt signaling pathways, which are often overactive in cancer cells.

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. Results indicated that administration of this compound reduced joint swelling and serum levels of inflammatory cytokines, demonstrating its potential as a therapeutic agent for autoimmune diseases .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the bromo and isopropylphenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Halogen Substitution

- 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide: Replacing bromine with chlorine at the 6-position reduces molecular weight (C16H11Cl2N3O vs. C19H17BrN3O) and alters electronic properties. Chlorine’s smaller atomic radius and higher electronegativity may enhance solubility but reduce lipophilicity compared to bromine .

Substituent Variations on the Phenyl Ring

- This compound has demonstrated antimicrobial activity in preliminary studies .

- 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride: A methoxy group at the phenyl ring enhances electron-donating properties, improving stability in oxidative environments but possibly reducing metabolic clearance .

Functional Group Modifications

- 6-Bromo-2-[4-(propan-2-yl)phenyl]-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline: Replacing the carbohydrazide with a pyrimidinyl-piperazine carbonyl group introduces hydrogen-bonding capabilities, which may enhance binding to enzymes like kinases or proteases .

Data Table: Structural and Functional Comparisons

Key Findings and Implications

Phenyl Ring Substitutions : Electron-donating groups (e.g., isopropyl, methoxy) enhance stability, while electron-withdrawing groups (e.g., chloro) may boost reactivity in biological systems .

Biological Activity

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a bromine atom and an isopropylphenyl group, may contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure includes:

- A quinoline core which is known for its diverse biological activities.

- A bromine substituent at the 6-position, which can enhance biological activity through halogen bonding.

- An isopropylphenyl group at the 2-position, which may influence the compound's lipophilicity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 392.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted on similar compounds demonstrated their effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The MIC values for quinoline derivatives have been reported as follows:

| Compound | MIC (µM) against S. aureus |

|---|---|

| This compound | TBD |

| Compound from similar studies | 49.04 |

This table illustrates the need for further testing to establish the specific MIC for our compound.

Anticancer Activity

Quinoline derivatives are also being explored for their anticancer potential. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways. For instance, structural modifications at the 6-position of quinolines have shown to significantly alter their efficacy against cancer cell lines.

Case Study: Anticancer Efficacy

In a recent study, various quinoline derivatives were tested against cancer cell lines, revealing that certain substitutions could enhance cytotoxicity. The study found that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines.

The biological activity of this compound is hypothesized to involve:

- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Targeting enzymes such as topoisomerases and kinases involved in cell division.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide?

- Methodological Answer : Synthesis optimization requires multi-step protocols, often starting with brominated quinoline precursors. For example, analogous compounds like 6-bromo-2-methylquinoline-4-carbohydrazide derivatives are synthesized via condensation reactions using hydrazides and aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) . Critical parameters include reaction temperature (60–80°C), stoichiometric ratios of reactants, and purification via recrystallization (e.g., ethanol/ice mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the quinoline core and substituent positions (e.g., isopropylphenyl at C2, bromine at C6). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~400–420 Da) . Fourier-Transform Infrared Spectroscopy (FT-IR) identifies the carbohydrazide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) . X-ray crystallography, though less common, resolves crystal packing and hydrogen-bonding networks .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer : The compound’s hydrophobicity (logP ~3.5–4.0) necessitates solubility screening in DMSO (primary stock) followed by dilution in aqueous buffers with surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400). Sonication and heating (≤50°C) may improve dissolution . For in vivo studies, nanoformulation (liposomes or cyclodextrin complexes) enhances bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : The C6 bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., quinoline’s nitrogen) polarize the C-Br bond, lowering activation energy for oxidative addition to Pd(0) . Experimental validation involves tracking reaction progress via HPLC and isolating intermediates (e.g., boronic ester adducts) .

Q. How can computational modeling predict biological activity against kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) simulates binding to kinase ATP pockets. The isopropylphenyl group at C2 likely occupies hydrophobic regions, while the carbohydrazide forms hydrogen bonds with catalytic lysines. MD simulations (GROMACS) assess stability over 100 ns trajectories . Validate predictions with enzymatic assays (e.g., IC50 measurements against EGFR or Aurora kinases) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

- Use isogenic cell lines to control genetic background.

- Include positive controls (e.g., staurosporine for kinase inhibition).

- Validate target engagement via Western blotting (phosphorylation status) .

Q. What strategies mitigate byproduct formation during carbohydrazide synthesis?

- Methodological Answer : Common byproducts (e.g., hydrolyzed carboxylic acids) result from excess hydrazine or moisture. Strategies:

- Use anhydrous solvents and molecular sieves.

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).

- Employ column chromatography (silica gel, 5% MeOH/CH₂Cl₂) for purification .

Q. How can structure-activity relationship (SAR) studies improve potency?

- Methodological Answer : Systematically modify substituents:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.